molecular formula C18H21ClN2O2 B1385095 N-(3-Amino-4-chlorophenyl)-2-(isopentyloxy)-benzamide CAS No. 1020055-34-8

N-(3-Amino-4-chlorophenyl)-2-(isopentyloxy)-benzamide

Cat. No.: B1385095
CAS No.: 1020055-34-8
M. Wt: 332.8 g/mol
InChI Key: CUYWFLUDKXYDAB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound, identified by the Chemical Abstracts Service number 1020055-34-8, represents a sophisticated benzamide derivative with the molecular formula C18H21ClN2O2 and a molecular weight of 332.83 grams per mole. The compound's systematic nomenclature reflects its complex structural architecture, featuring three distinct functional domains: an amino-substituted chlorophenyl ring system, a benzamide core, and an isopentyloxy side chain. The International Union of Pure and Applied Chemistry naming convention for this compound precisely describes the positioning of each functional group, with the amino group located at the 3-position and the chlorine atom at the 4-position of the phenyl ring, while the isopentyloxy group is attached at the 2-position of the benzamide structure.

The molecular structure exhibits remarkable stability under standard laboratory conditions, with the compound maintaining its integrity at room temperature. The presence of the chlorine substituent significantly influences the electron distribution across the aromatic system, while the amino group provides opportunities for hydrogen bonding and further chemical modifications. The isopentyloxy chain, derived from isopentanol, contributes to the compound's lipophilicity and membrane permeability characteristics, making it particularly suitable for biological applications.

Property Value Reference
Chemical Abstracts Service Number 1020055-34-8
Molecular Formula C18H21ClN2O2
Molecular Weight 332.83 g/mol
MDL Number MFCD09997352
Storage Conditions Room Temperature

Historical Development in Benzamide Derivatives Research

The development of benzamide derivatives has experienced substantial growth over the past several decades, with researchers recognizing their therapeutic potential across multiple medical applications. Benzamide, the simplest amide derivative of benzoic acid with the chemical formula C7H7NO, serves as the foundational structure for numerous pharmaceutical compounds. The historical progression of benzamide research has led to the development of various substituted derivatives that function as analgesics, antidepressants, antiemetics, prokinetics, and antipsychotics.

Recent advances in benzamide chemistry have focused on structure-activity relationship studies that systematically explore how different substituents affect biological activity. Researchers have demonstrated that benzamide derivatives can be optimized as potent and orally active tubulin inhibitors targeting the colchicine binding site, with systematic structure-activity relationship studies leading to the identification of compounds that occupy all three zones of the colchicine binding site. These developments have shown that properly designed benzamide derivatives can inhibit tubulin polymerization, promote mitotic blockade and apoptosis, and exhibit significant antiproliferative activities against various cancer cell lines.

The exploration of benzamide derivatives has also extended to their role as histone deacetylase inhibitors, where research has revealed key structural requirements for optimal biological activity. Studies have demonstrated that benzamide-based derivatives with specific substitution patterns can achieve selective antiproliferative activity, with shorter molecular lengths generally correlating with stronger histone deacetylase inhibitory properties. These findings have provided valuable structural knowledge applicable for the development of future histone deacetylase inhibitors and benzamide-based antiproliferative agents.

Significance in Medicinal Chemistry and Materials Science

This compound demonstrates exceptional significance in medicinal chemistry through its potential interactions with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, affecting various biochemical pathways relevant to disease mechanisms. The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, where it may influence therapeutic outcomes through precise binding interactions with protein structures.

The synthesis methodology for similar benzamide derivatives typically involves sophisticated multi-step processes, including nitration of starting materials using concentrated nitric acid and sulfuric acid, followed by reduction of nitro groups to amino groups using reducing agents such as iron powder and hydrochloric acid. The final amidation reaction involves the coupling of the amine with carboxylic acid derivatives in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine.

In materials science applications, benzamide derivatives have found utility in the development and modification of polymers and resins, where their chemical structure can enhance material properties and performance characteristics. The incorporation of benzamide units into polymer backbones can improve thermal stability, mechanical properties, and chemical resistance of the resulting materials. Furthermore, the versatility of benzamide chemistry allows for the design of specialized materials with tailored properties for specific applications.

Application Area Significance Research Focus
Cancer Therapeutics Tubulin inhibition targeting colchicine binding site Structure-activity relationships for antiproliferative activity
Epigenetic Therapy Histone deacetylase inhibition Selective enzyme inhibition and molecular length optimization
Materials Science Polymer modification and enhancement Thermal stability and mechanical property improvement
Drug Development Enzyme and receptor targeting Molecular recognition and binding specificity

The compound's unique structural features position it as a valuable scaffold for further medicinal chemistry exploration, particularly in the development of targeted therapeutic agents. The presence of multiple reactive sites allows for systematic structural modifications that can optimize biological activity while maintaining favorable pharmaceutical properties. Research continues to explore the full potential of this compound class in addressing contemporary medical challenges and advancing materials science applications.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-12(2)9-10-23-17-6-4-3-5-14(17)18(22)21-13-7-8-15(19)16(20)11-13/h3-8,11-12H,9-10,20H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYWFLUDKXYDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-(isopentyloxy)-benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide structure with specific functional groups that influence its biological activity:

  • Amino Group : Enhances hydrogen bonding capabilities.
  • Chlorine Atom : Provides electrostatic interactions with biological targets.
  • Isopentyloxy Side Chain : Increases lipophilicity and membrane permeability, facilitating cellular uptake.

These structural characteristics contribute to the compound's interaction with various biological targets, modulating enzyme or receptor activity.

The mechanism of action for this compound involves several key interactions:

  • Hydrogen Bonding : The amino and chlorine groups can form hydrogen bonds with target proteins.
  • Electrostatic Interactions : These enhance the binding affinity to biological targets.
  • Lipophilicity : The isopentyloxy group increases membrane permeability, facilitating cellular uptake.

These interactions may lead to various biological effects, such as apoptosis induction and inhibition of tumor growth.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Activity :
    • Studies indicate that benzamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the amino group may enhance the compound's ability to disrupt cancer cell proliferation pathways.
  • Antiviral Properties :
    • Similar compounds have shown broad-spectrum antiviral effects against viruses such as HBV, HIV-1, and HCV. These effects are often mediated through the modulation of intracellular proteins like APOBEC3G, which plays a role in inhibiting viral replication .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest potential anti-inflammatory properties, although detailed mechanisms are still under investigation. The compound's ability to interact with inflammatory pathways could provide therapeutic benefits in conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis, inhibition of tumor growth
AntiviralInhibition of HBV replication
Anti-inflammatoryModulation of inflammatory pathways

Case Study: Antiviral Activity Against HBV

A study focused on a related benzamide derivative demonstrated its efficacy as an inhibitor of HBV replication. The compound increased intracellular levels of APOBEC3G, leading to enhanced antiviral activity. This suggests that this compound may share similar mechanisms and could be further explored as a potential anti-HBV agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Key Structural Variations :

Alkoxy Substituent Position and Branching: Target Compound: 2-(isopentyloxy) group (branched C₅ alkoxy). Analog 1: N-(3-Amino-4-chlorophenyl)-2-(pentyloxy)benzamide (, CAS 1020055-46-2) has a linear pentyloxy group at the 2-position. Analog 2: N-(3-Amino-4-chlorophenyl)-4-(isopentyloxy)-benzamide (, CAS 1020055-54-2) places the isopentyloxy group at the 4-position. Impact: Branching (isopentyl vs. pentyl) affects lipophilicity and steric hindrance, which may influence bioavailability and receptor binding. Substituent position (2- vs. 4-) alters electronic effects on the amide bond and aromatic ring reactivity .

Halogen and Amino Substituents: Target Compound: 4-chloro and 3-amino groups on the aniline ring. Analog 3: N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide () features dual chloro substituents and a methyl group, enhancing electron-withdrawing effects.

Physicochemical Data :
Compound Substituent Position Alkoxy Group Molecular Weight Melting Point (°C)
Target Compound 2-position Isopentyloxy 332.83 Not Reported
N-(3-Amino-4-chlorophenyl)-2-(pentyloxy)benzamide 2-position Pentyloxy 332.83 Not Reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) N/A N/A ~327.38 90
4-Chloro-N-(3-methoxyphenyl)-benzamide 4-position Methoxy 261.70 Not Reported
Antimicrobial and Anticancer Potential :
  • 2-Azetidinone-Benzamide Hybrids (): Derivatives like N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide exhibit potent antimicrobial activity (MIC = 6.25 µg/mL against S. aureus) and moderate anticancer effects against MCF7 breast cancer cells. Chloro substituents enhance activity by increasing membrane permeability .
  • Target Compound: The 3-amino-4-chlorophenyl group may similarly improve cellular uptake, though activity data are lacking.
Sigma Receptor Targeting :
  • Radioiodinated Benzamides (): Compounds like N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide show high tumor uptake in prostate cancer models (DU-145 cells, Bmax = 1930 fmol/mg protein).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-Amino-4-chlorophenyl)-2-(isopentyloxy)-benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is common: (1) Coupling 3-amino-4-chloroaniline with benzoyl chloride derivatives under Schotten-Baumann conditions (e.g., using NaOH/CH₂Cl₂ biphasic systems to minimize hydrolysis). (2) Introducing the isopentyloxy group via nucleophilic substitution (e.g., reacting 2-hydroxybenzamide with isopentyl bromide in the presence of K₂CO₃ in DMF at 80°C). Optimize yields by monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (amine:acyl chloride ≈ 1:1.2) .

Q. How can the purity and structural integrity of the synthesized compound be validated?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, isopentyloxy methyl groups at δ 0.9–1.1 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 359.12 for C₁₉H₂₂ClN₂O₂).
  • HPLC : Assess purity (>95% using C18 columns with acetonitrile/water gradients) .

Q. What solubility and stability challenges are anticipated for this compound in aqueous buffers?

  • Methodological Answer : Due to the hydrophobic isopentyloxy group, solubility in water is limited (<0.1 mg/mL). Use DMSO or ethanol as stock solvents (≤10% v/v in assays). Stability studies (pH 7.4, 37°C) should include LC-MS monitoring for hydrolysis of the amide bond or isopentyl ether under prolonged storage .

Advanced Research Questions

Q. How can the compound’s mechanism of action be investigated in bacterial proliferation assays?

  • Methodological Answer :

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to bacterial enzymes like acyl carrier protein synthase (AcpS), as seen in structurally related benzamides .
  • Enzyme Inhibition Assays : Measure IC₅₀ values against purified AcpS using malachite green phosphate detection kits .
  • Resistance Studies : Serial passage assays in E. coli to monitor MIC shifts over generations, paired with whole-genome sequencing to identify mutations .

Q. What strategies resolve contradictions in reported IC₅₀ values across different bacterial strains?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like bacterial growth phase (mid-log phase preferred), nutrient media (e.g., Mueller-Hinton broth), and compound pre-treatment (solvent-matched controls).
  • Membrane Permeability Tests : Use fluorescent probes (e.g., ethidium bromide uptake) to assess if hydrophobicity affects uptake in Gram-negative vs. Gram-positive strains .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodological Answer :

  • Core Modifications : Replace the isopentyloxy group with shorter (ethoxy) or branched (neopentyl) chains to balance lipophilicity and solubility.
  • Electron-Withdrawing Substituents : Introduce Cl or NO₂ at the benzamide’s para position to enhance enzyme binding, as shown in nitrobenzamide analogs .
  • In Silico Screening : Generate QSAR models using Molsoft ICM-Pro to prioritize synthetic targets .

Q. What crystallographic techniques confirm the compound’s solid-state conformation?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures). Analyze dihedral angles between the benzamide and chlorophenyl groups to assess planarity, which impacts stacking interactions in the solid state .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies between computational binding predictions and empirical enzyme inhibition data?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Run 100-ns simulations (GROMACS) to assess binding pocket flexibility.
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to validate docking poses .

Q. What formulation strategies improve bioavailability for in vivo studies?

  • Methodological Answer :

  • Nanoparticle Encapsulation : Use PLGA nanoparticles (≈150 nm, prepared via emulsion-solvent evaporation) to enhance solubility and prolong half-life.
  • Pharmacokinetic Profiling : Monitor plasma concentrations in rodent models using LC-MS/MS after oral and IV administration .

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